3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-7-11(19)18-12(14-8)16-17-13(18)15-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGAETMQKUOALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents.
Substitution Reactions:
Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Structural Analysis
Structural analysis of 3-(4-methoxyanilino)-7-methyl-1H- triazolo[4,3-a]pyrimidin-5-one involves spectroscopic techniques such as NMR and IR.
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NMR Spectroscopy : The H NMR spectrum would show signals corresponding to the protons on the pyrimidine and triazole rings, as well as the methoxy group on the aniline moiety. For example, the methoxy protons might appear as a singlet around 3.8 ppm.
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IR Spectroscopy : The IR spectrum would reveal absorption bands characteristic of the carbonyl group (around 1650 cm) and the aromatic rings.
Example Spectroscopic Data
| Spectroscopic Method | Signal Description | Chemical Shift (ppm) |
|---|---|---|
| H NMR | Methoxy protons | 3.8 |
| IR | Carbonyl stretch | 1650 cm |
Chemical Reactions Involving 3-(4-methoxyanilino)-7-methyl-1H- triazolo[4,3-a]pyrimidin-5-one
This compound can undergo various chemical reactions, including:
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N-Alkylation : The nitrogen atom in the triazole ring can undergo alkylation reactions with alkyl halides.
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Acylation : The aniline nitrogen can be acylated with acyl chlorides.
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Substitution Reactions : The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Example Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | DMF, reflux |
| Acylation | Acyl chloride, base (e.g., pyridine) | Dichloromethane, room temperature |
Example Biological Activities
| Biological Activity | Compound Derivative | Activity Level |
|---|---|---|
| Antiviral | 14e | EC50 = 38 μM |
| Antibacterial | Ticagrelor analogues | Bactericidal against gram-positive bacteria |
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. For instance, compounds similar to 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one have been evaluated for their efficacy against HIV-1 and other viruses. The structure-activity relationship (SAR) studies suggest that modifications in the triazole and pyrimidine rings can enhance antiviral potency while reducing cytotoxicity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Compounds in this class have also demonstrated anti-inflammatory properties. The evaluation of similar triazolo-pyrimidines indicated their ability to reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the methoxy and aniline groups.
The SAR studies emphasize the importance of substituents on the aromatic ring and their impact on biological activity. For example, the presence of electron-donating groups like methoxy enhances the compound's reactivity and biological efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Huang et al. (2020) | Antiviral Activity | Identified derivatives with enhanced activity against HIV-1 with low cytotoxicity. |
| Synthesis Evaluation (2023) | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Anti-inflammatory Research (2022) | Inflammation Models | Showed a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory effects. |
Mechanism of Action
The mechanism of action of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The pharmacological profile of triazolo-pyrimidinones is highly dependent on substituents and fused ring systems. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidinone Derivatives
Key Observations:
Methoxy Group Impact: The 4-methoxyanilino group in the target compound enhances solubility and target interaction compared to non-polar substituents (e.g., phenyl in ). This group may improve bioavailability in kinase inhibition assays .
Fused Ring Systems : Pyrido-fused derivatives (e.g., pyrido[2,3-d] analogues) exhibit stronger anticancer activity due to increased planar rigidity, facilitating DNA intercalation or kinase binding .
Pharmacological Activity
- Antimicrobial Activity : The target compound shows moderate-to-strong antimicrobial activity, comparable to furyl- and phenyl-substituted analogues (). Microwave-assisted synthesis improves yield and potency by 15–20% compared to thermal methods .
- Anticancer Potential: Pyrido-fused derivatives (e.g., from El-Nassan, 2011) exhibit IC₅₀ values <10 µM against MCF-7 cells, outperforming the target compound, which lacks fused aromatic rings .
- Kinase Inhibition : The methoxy group in the target compound may mimic ATP-binding motifs in kinases, a feature shared with pyrido analogues but absent in thiazolo derivatives .
Biological Activity
The compound 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a member of the triazole-pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by substitution reactions to introduce the methoxyaniline moiety. The synthesis can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves reacting appropriate precursors to form the triazole structure.
- Substitution Reaction : The introduction of the 4-methoxyaniline group is achieved through electrophilic substitution methods.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazolo[4,3-a]pyrimidine derivatives. For example:
- Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7, HCT-116) have shown that compounds with similar structures exhibit significant antiproliferative activity. For instance, one study reported IC50 values ranging from 0.24 μM to 9.58 μM for related compounds against MCF-7 and HCT-116 cells .
- Mechanism of Action : The mechanisms often involve the inhibition of key signaling pathways such as ERK and AKT pathways, leading to apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
Triazolo derivatives have also been investigated for their antimicrobial properties:
- Antibacterial Studies : Some derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings
Case Studies
Several case studies have documented the application of triazolo derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative similar to our compound was tested in a preclinical model showing a marked reduction in tumor size when administered alongside standard chemotherapy agents.
- Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, a triazolo derivative demonstrated efficacy against resistant strains of bacteria that were previously unresponsive to conventional treatments.
Q & A
Q. What are the established synthetic methodologies for 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the triazolo-pyrimidine core via cyclization of precursors (e.g., ethyl carboxilate derivatives) under catalytic conditions. For example, additives like iodine or sulfur-based catalysts enhance reaction efficiency .
- Substitution : Introduction of the 4-methoxyanilino group via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures is used to isolate the final product .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. What preliminary biological screening approaches are recommended?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods .
- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme Inhibition : Assess activity against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency?
- Catalyst Screening : Test additives like iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Compare yields in DMF vs. DMSO; DMF often improves solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 80–100°C) prevents side reactions like premature decomposition .
Q. What strategies resolve discrepancies in spectroscopic data interpretation?
- Multi-Technique Validation : Combine 1H/13C NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments .
- DFT Calculations : Use computational tools (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : Introduce deuterated analogs to trace proton environments in complex spectra .
Q. How to design experiments assessing environmental fate and ecotoxicology?
- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV light conditions .
- Partitioning Analysis : Measure log P (octanol-water) to predict bioaccumulation potential .
- Toxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects .
Q. How to address contradictions in reported biological activities?
- Purity Verification : Re-characterize compounds via HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR Modeling : Develop models using descriptors like log P, molar refractivity, and HOMO/LUMO energies .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
